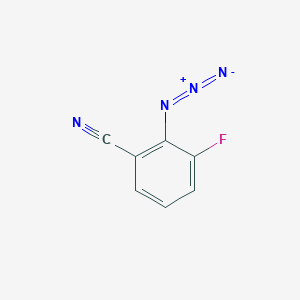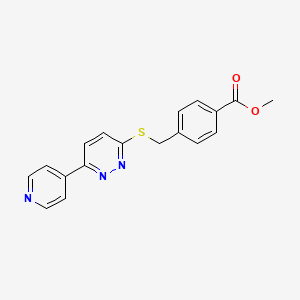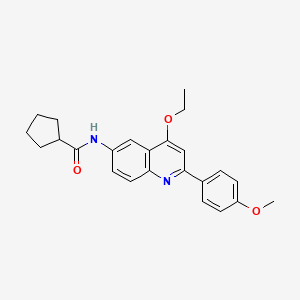
N-环戊基-2-(6-吡咯烷-1-基吡啶-3-基)-1,3-噻唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide, also known as CCT129202, is a compound that has been studied for its potential use in treating various diseases.
科学研究应用
杂环化合物在传感和医药应用中的作用
杂环化合物,包括噻唑和吡啶,由于其形成配位键和氢键的能力,在光学传感器的合成中至关重要,使其适用于传感探针。这些化合物具有广泛的生物学和医药应用,突出了它们在科学研究中的多功能性 (Jindal & Kaur, 2021).
二肽基肽酶 IV 抑制剂
具有吡啶和噻唑等杂环结构的二肽基肽酶 IV 抑制剂是治疗 2 型糖尿病的有效靶点。这项研究强调了此类化合物在开发抗糖尿病药物中的作用,表明 N-环戊基-2-(6-吡咯烷-1-基吡啶-3-基)-1,3-噻唑-4-甲酰胺 在类似背景下具有治疗潜力 (Mendieta, Tarragó, & Giralt, 2011).
细胞色素 P450 同工酶抑制剂
具有杂环结构的化合物是开发细胞色素 P450 同工酶选择性抑制剂的关键,对于预测基于代谢的药物-药物相互作用至关重要。该应用在药物开发和安全性评估中至关重要,为所讨论的特定化合物提出了一个潜在的研究领域 (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
吩噻嗪的生物活性
对吩噻嗪(含有与噻唑相似的结构)的研究表明,它们具有广泛的有前景的生物活性,包括抗菌、抗癌和抗病毒作用。生物活性的多样性表明 N-环戊基-2-(6-吡咯烷-1-基吡啶-3-基)-1,3-噻唑-4-甲酰胺 具有类似药理性质的探索潜力 (Pluta, Morak-Młodawska, & Jeleń, 2011).
杂环 N 氧化物在药物应用中的作用
杂环 N 氧化物的合成和应用,包括吡啶衍生物,因其在有机合成、催化和医药应用中的用途而得到充分证明。这一研究领域表明,利用 N-环戊基-2-(6-吡咯烷-1-基吡啶-3-基)-1,3-噻唑-4-甲酰胺 的结构成分来开发新型治疗剂和催化剂具有潜力 (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
属性
IUPAC Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-3-29-23-15-22(16-8-11-19(28-2)12-9-16)26-21-13-10-18(14-20(21)23)25-24(27)17-6-4-5-7-17/h8-15,17H,3-7H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVYJESMKUZUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3CCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)
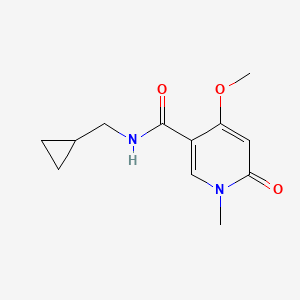
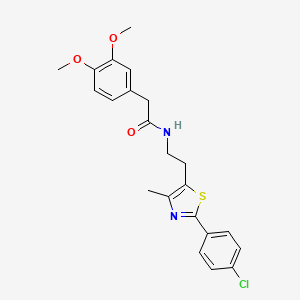
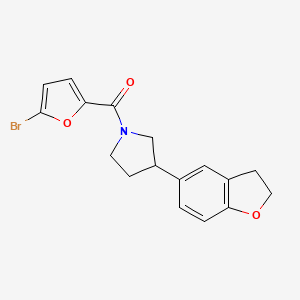
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)
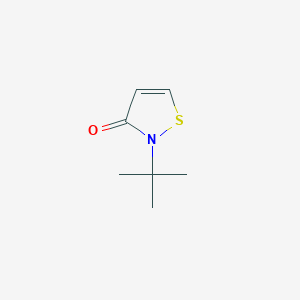
![N~4~-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2518677.png)
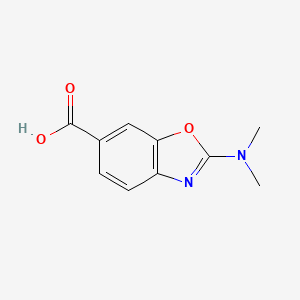
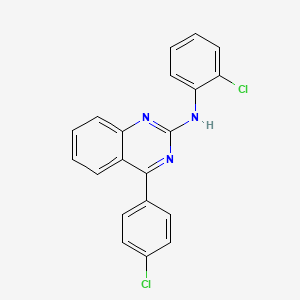
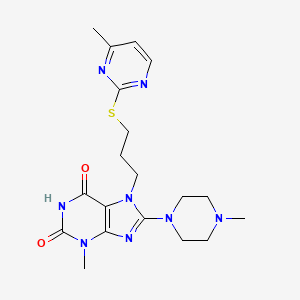
![{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride](/img/structure/B2518686.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)
